Damirone B

Vue d'ensemble

Description

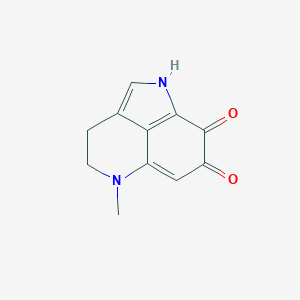

Damirone B is a pyrroloquinoline alkaloid isolated from marine organisms, particularly sea sponges. This compound belongs to a family of physiologically active compounds known for their unique highly-fused structures and diverse biological activities. This compound exhibits significant biological activities, making it a subject of interest in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Damirone B involves several steps, starting with the Bartoli indole synthesis. This method is followed by IBX-mediated oxidation to form the pyrroloiminoquinone core structure. Late-stage diversification at specific nitrogen positions (N-5 and N-9) yields this compound and its analogs .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These methods are scalable and can be adapted for larger-scale production, depending on the demand and application of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Damirone B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert this compound into its hydroquinone or semiquinone forms.

Substitution: Substitution reactions at specific positions on the pyrroloquinoline ring can yield various analogs with different biological activities

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include IBX (2-iodoxybenzoic acid) and other quinone-forming reagents.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include different quinone derivatives, hydroquinone forms, and substituted analogs with varying biological activities .

Applications De Recherche Scientifique

Damirone B has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of Damirone B involves its interaction with molecular targets and pathways within cells. The compound’s highly-fused structure allows it to participate in electron transfer reactions, which are crucial for its biological activities. This compound can interact with metal cations, acting as Lewis acids, and form complexes that enhance its electron transfer capabilities. These interactions are essential for its anticancer, antifungal, and antiparasitic effects .

Comparaison Avec Des Composés Similaires

Damirone B is part of the pyrroloquinoline alkaloid family, which includes compounds such as:

- Damirone A

- Batzelline A

- Batzelline D

- Makaluvamine O

- Makaluvone

Uniqueness: this compound stands out due to its specific structural features and biological activities. Compared to other similar compounds, this compound exhibits higher electron affinity and reduction potential, making it more effective in certain biological applications. Its ability to form stable complexes with metal cations further enhances its unique properties .

Activité Biologique

Damirone B, a pyrroloquinoline alkaloid derived from marine organisms, particularly sea sponges, has garnered significant attention due to its diverse biological activities. This compound is part of a class of natural products known for their unique structures and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of this compound

- Chemical Structure : this compound is characterized by a highly-fused pyrroloquinoline structure, which is essential for its biological interactions.

- Source : Isolated primarily from marine sponges, this compound has been studied for its potential in various fields including medicine and agriculture.

Anticancer Properties

This compound exhibits notable cytotoxicity against various cancer cell lines. Research indicates that it can selectively inhibit the growth of pancreatic cancer cells (PANC-1) with an IC50 value as low as 0.029 µM, demonstrating a selective index of 13.1 .

Table 1: Cytotoxicity of this compound and Analogues

| Compound | Cell Line | IC50 (µM) | Selective Index |

|---|---|---|---|

| This compound | PANC-1 | 0.029 | 13.1 |

| Tryptamine Analog | PANC-1 | 0.027 | 12.5 |

| Makaluvamine J | PANC-1 | 0.042 | 11.0 |

| Damirone A | KB3-1 | >10 | - |

The structure-activity relationship studies indicate that modifications at the N-5 and N-9 positions significantly influence the cytotoxic effects and selectivity against different cancer types .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Electron Transfer : The compound's ability to facilitate electron transfer reactions is crucial for its biological activity, particularly in redox processes that can lead to cellular apoptosis in cancer cells.

- Interaction with Metal Cations : this compound can act as a Lewis acid, forming complexes with metal ions that enhance its reactivity and biological effects .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Cytotoxicity in Pancreatic Cancer : A study demonstrated that Ts-damirone B and its analogs were synthesized and evaluated for their growth inhibition properties against human pancreatic cancer cells. The results highlighted the significance of the lipophilic side chain at N-9 in enhancing cytotoxicity while maintaining selectivity against non-cancerous cells .

- Comparative Analysis with Other Alkaloids : Research comparing this compound with other pyrroloiminoquinone alkaloids revealed unique fragmentation patterns during mass spectrometry analysis, indicating distinct structural characteristics that may relate to their biological activities .

Propriétés

IUPAC Name |

7-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-3-2-6-5-12-10-9(6)7(13)4-8(14)11(10)15/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLGJUYDUWMFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CNC3=C2C1=CC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930190 | |

| Record name | 5-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138683-67-7 | |

| Record name | Damirone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138683677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Damirone B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.